

Antifungal agent 31 mechanism of action against Candida albicans

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Compound of Interest		
Compound Name:	Antifungal agent 31	
Cat. No.:	B12416851	Get Quote

An In-Depth Technical Guide on the Mechanism of Action of **Antifungal Agent 31** Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans remains a significant opportunistic fungal pathogen, with rising resistance to conventional therapies necessitating the development of novel antifungal agents. **Antifungal Agent 31**, also identified as Compound 12 in seminal research, is a potent, orally active triazole antifungal featuring a novel pyrrolotriazinone scaffold.[1][2] This agent demonstrates a broad spectrum of activity against pathogenic Candida species, including strains resistant to fluconazole.[2] Its mechanism of action is consistent with the azole class of antifungals, targeting the essential ergosterol biosynthesis pathway, leading to fungal cell membrane disruption and growth inhibition.[2][3] This document provides a detailed overview of its core mechanism, summarizes key performance data, outlines likely experimental protocols used in its evaluation, and presents visual diagrams of relevant pathways and workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

As a member of the triazole class, the primary molecular target of **Antifungal Agent 31** in Candida albicans is the cytochrome P450 enzyme lanosterol 14α -demethylase, encoded by the





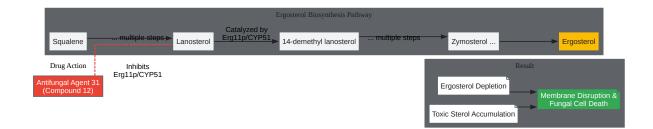


ERG11 gene.[2][3] This enzyme, also known as CYP51, is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway.

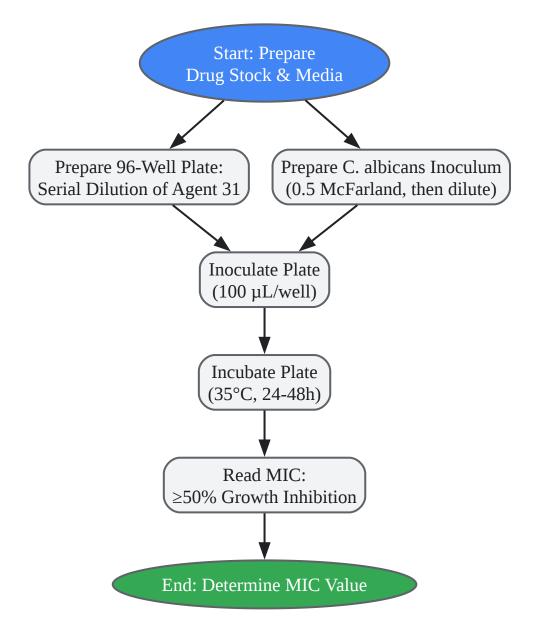
The mechanism unfolds as follows:

- Binding to CYP51: The triazole moiety of **Antifungal Agent 31** coordinates with the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the enzyme.
- Inhibition of Demethylation: By blocking the enzyme, Antifungal Agent 31 halts the conversion of lanosterol to 14-demethyl lanosterol, a crucial step in the ergosterol production cascade.
- Ergosterol Depletion & Toxic Sterol Accumulation: The inhibition of CYP51 leads to a depletion of ergosterol, an essential molecule for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. Concurrently, toxic 14α-methylated sterol precursors accumulate within the cell.
- Cell Membrane Disruption: The combination of ergosterol depletion and toxic sterol
 accumulation disrupts the membrane's structure and function. This increases membrane
 permeability and interferes with the activity of membrane-bound enzymes, ultimately leading
 to the inhibition of fungal growth and cell death.

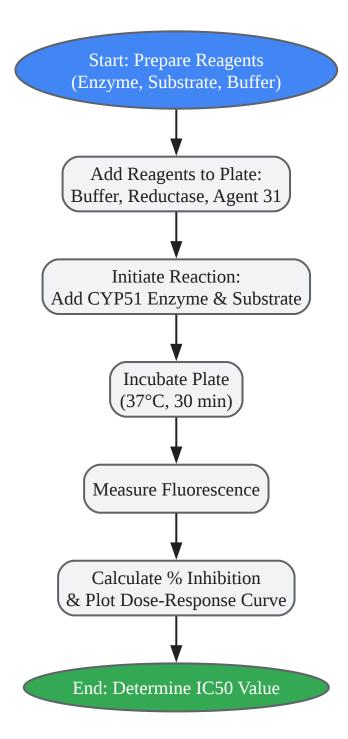




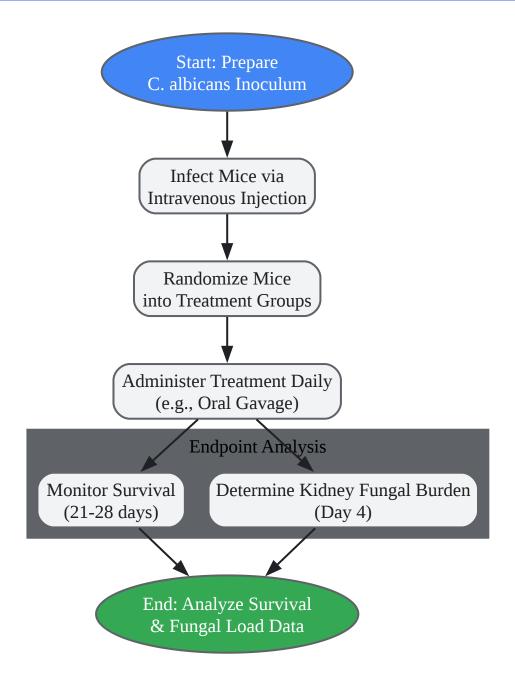












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